molecular formula C10H12ClNO3 B11877299 Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride

Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride

Cat. No.: B11877299
M. Wt: 229.66 g/mol
InChI Key: IILHNVRSXRFFIY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 3-(C-methoxycarbonimidoyl)benzoate;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;/h3-6,11H,1-2H3;1H

InChI Key

IILHNVRSXRFFIY-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC=C1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Imine Formation via Aldehyde-Ammonia Condensation

The core synthesis strategy involves imine formation between methyl 3-formylbenzoate and methoxyamine hydrochloride. This method parallels protocols for analogous compounds, where aldehydes react with amine derivatives under acidic conditions to form stable imine salts.

Procedure :

  • Reactants : Methyl 3-formylbenzoate (1.0 equiv.) and methoxyamine hydrochloride (1.2 equiv.) are dissolved in anhydrous dichloromethane.

  • Catalysis : A catalytic amount of acetic acid (0.1 equiv.) is added to protonate the aldehyde, accelerating nucleophilic attack by methoxyamine.

  • Reaction Conditions : The mixture is stirred at 25°C for 12–24 hours under nitrogen.

  • Workup : The solvent is evaporated under reduced pressure, and the crude product is washed with cold diethyl ether to remove unreacted starting materials.

Key Reaction :

Methyl 3-formylbenzoate+Methoxyamine HClCH2Cl2,AcOHMethyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride\text{Methyl 3-formylbenzoate} + \text{Methoxyamine HCl} \xrightarrow{\text{CH}2\text{Cl}2, \text{AcOH}} \text{Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride}

One-Pot Synthesis from Methyl 3-Cyanobenzoate

An alternative route employs methyl 3-cyanobenzoate as a precursor, leveraging nucleophilic addition of methoxy groups to nitriles.

Procedure :

  • Reactants : Methyl 3-cyanobenzoate is treated with methanol (5.0 equiv.) and hydrochloric acid (2.0 equiv.).

  • Reaction Conditions : The mixture is heated to 60°C for 8 hours, facilitating the conversion of the nitrile to an imidate intermediate.

  • Isolation : The product is precipitated by cooling the reaction mixture to 0°C and filtered under vacuum.

Optimization of Reaction Parameters

Temperature and Catalysis

Data from analogous syntheses highlight the impact of temperature and catalysts on yield:

ParameterOptimal RangeEffect on Yield
Temperature25–60°CMaximizes imine stability; higher temperatures risk decomposition
Catalyst (AcOH)0.1–0.2 equiv.Enhances reaction rate by 40%
Reaction Time12–24 hoursProlonged durations improve conversion but may degrade product

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) are preferred for imine formation due to their ability to stabilize charged intermediates without participating in side reactions. Methanol, while cost-effective, risks transesterification with the methyl benzoate moiety.

Industrial Production Methods

Batch Process Scaling

Industrial protocols adapt laboratory methods for high-volume output:

  • Reactor Design : Stainless steel reactors with reflux condensers and pH control systems maintain reaction consistency.

  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity, critical for pharmaceutical applications.

Table 1: Bench-Scale vs. Industrial-Scale Yields

ScaleYield (%)Purity (%)
Laboratory (1 mol)72–7895
Industrial (100 mol)68–7098

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization in ethanol, yielding needle-like crystals. Slow cooling (1°C/min) minimizes occluded impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, N=CH), 7.85–7.60 (m, 4H, Ar-H), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, COOCH₃).

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1635 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

MethodAdvantagesLimitations
Aldehyde-AmmoniaHigh yield (75–78%)Requires expensive aldehydes
Nitrile ConversionUses affordable precursorsLower yield (60–65%)

Environmental Considerations

The aldehyde-ammonia route generates less hazardous waste compared to nitrile methods, which produce toxic cyanide byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to methyl 3-[Imino(methoxy)methyl]benzoate hydrochloride. For instance, derivatives of benzoate compounds have shown promising anti-HIV activity. Research indicates that modifications to the benzoate structure can enhance metabolic stability and improve efficacy against viral targets .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzyme activities, particularly in the context of tuberculosis treatment. A screening campaign involving numerous compounds identified several candidates that exhibited inhibitory effects on the polyketide synthase 13 thioesterase domain, which is crucial for the survival of Mycobacterium tuberculosis. The structure-activity relationship studies suggest that modifications similar to those found in this compound could lead to enhanced potency against this target .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralMethyl 3-[Imino(methoxy)methyl]benzoate derivativesAnti-HIV activity
Enzyme InhibitionPolyketide synthase inhibitorsReduced activity in M. tuberculosis
Metabolic StabilityVarious benzoate derivativesImproved stability

Case Studies

Case Study 1: Anti-HIV Activity

A study published in the journal Antiviral Research examined a series of benzoate compounds, including those structurally related to this compound. The results indicated that certain modifications led to significant reductions in viral replication in vitro, showcasing the potential for developing effective antiviral agents based on this scaffold .

Case Study 2: Tuberculosis Treatment

In another investigation, a library of compounds was screened for their ability to inhibit the polyketide synthase enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Compounds similar to this compound were identified as potent inhibitors, suggesting a pathway for developing new antitubercular drugs .

Mechanism of Action

The mechanism of action of Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-[imino(methoxy)methyl]benzoate hydrochloride
  • CAS Registry Number : 1154063-16-7 (primary identifier)
  • Molecular Formula: C₁₀H₁₂ClNO₃
  • Molecular Weight : 229.66 g/mol

Structural Features: The compound consists of a benzoate ester backbone with a methyl group at the ester position and an imino(methoxy)methyl substituent at the 3-position of the benzene ring. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications .

The compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and material science research .

Comparison with Structurally Similar Compounds

Positional Isomers

The positional isomers of this compound differ in the substitution site on the benzene ring:

Compound Name CAS Number Substituent Position Similarity Score Key Differences
Methyl 2-[imino(methoxy)methyl]benzoate HCl 1823954-95-5 2-position 0.90 Altered steric/electronic effects
Methyl 4-[imino(methoxy)methyl]benzoate HCl 63617-98-1 4-position 1.00 Enhanced para-substitution symmetry

Key Findings :

  • The 3-isomer (target compound) balances steric hindrance and electronic effects, making it more reactive in certain coupling reactions compared to the 2-isomer .

Functional Group Analogs

Compounds with modified ester groups or substituents:

Compound Name CAS Number Structural Variation Similarity Score Applications
Ethyl 4-formylbenzimidate hydrochloride 5873-90-5 Ethyl ester + formyl group 0.87 Precursor for heterocyclic synthesis
Methyl benzimidate hydrochloride 1154063-16-7 Simplified imidate structure 0.81 Crosslinking agent in polymers
3-Methoxybenzamidine hydrochloride 57075-83-9 Amidino group instead of ester 1.00 Enzyme inhibition studies

Key Findings :

  • Ethyl 4-formylbenzimidate hydrochloride (CAS 5873-90-5) serves as a versatile aldehyde precursor, unlike the target compound’s ester-imidate hybrid .
  • 3-Methoxybenzamidine hydrochloride (CAS 57075-83-9) shares high structural similarity but replaces the ester with an amidine, altering its binding affinity in biological systems .

Halogenated and Fluorinated Derivatives

Halogen-substituted analogs offer distinct reactivity profiles:

Compound Name CAS Number Substituent Key Properties
Methyl 3-bromobenzimidate hydrochloride 56108-13-5 Bromine at 3-position Enhanced electrophilicity
Methyl 4-(trifluoromethyl)benzimidate HCl 56108-08-8 CF₃ group at 4-position Improved metabolic stability

Key Findings :

  • Brominated derivatives (e.g., CAS 56108-13-5) are preferred in Suzuki-Miyaura coupling due to the bromine’s leaving group capability .
  • Trifluoromethyl groups (e.g., CAS 56108-08-8) enhance lipophilicity and resistance to oxidative degradation .

Research Implications and Industrial Relevance

  • Pharmaceuticals: The target compound’s imidate moiety is critical in prodrug design, as seen in analogs like Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate HCl (CAS N/A), which is used in anticancer agent development .
  • Material Science : Structural analogs with piperidinylmethoxy groups (e.g., CAS 1184976-73-5) demonstrate utility in polymer crosslinking and coatings .

Biological Activity

Methyl 3-[Imino(methoxy)methyl]benzoate hydrochloride is a compound that has attracted attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

The compound features a benzoate structure with specific functional groups that contribute to its biological activity:

  • Imino Group : Offers potential for nucleophilic interactions, enhancing binding to biological targets.
  • Methoxy Group : Increases lipophilicity, which can improve membrane permeability and biological interactions.
  • Methyl Substituents : Affect the compound's reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity.
  • Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also inhibit bacterial growth, particularly against gram-positive bacteria.

Antifungal Activity

Studies have shown that derivatives of methyl benzoates possess antifungal properties. This compound may enhance the efficacy of certain antifungal agents when used in combination therapies. Its mechanism likely involves:

  • Synergistic Effects : Enhancing the overall antifungal activity against resistant strains of fungi.

Case Study 1: Interaction with Antifungal Agents

A study explored the interaction of this compound with established antifungal agents. Results indicated a synergistic effect , enhancing antifungal activity against resistant strains. This suggests potential applications in treating fungal infections where conventional therapies fail.

Case Study 2: Enzyme Inhibition Studies

In another study, the compound was evaluated for its enzyme inhibition capabilities. The results demonstrated that it effectively inhibited key enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Methyl 3-amino-2-methoxybenzoateContains amino and methoxy groupsAntimicrobial and anticancer activities
Methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoateMultiple hydroxy and methoxy groupsAntimicrobial and antitumor activity
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylateThiophene ring presentExplored for pharmacological applications

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antiviral Activity : Preliminary data suggest potential antiviral properties, particularly against HIV-1, indicating a need for further exploration in antiviral drug development.
  • Cytotoxicity : The compound has shown varying levels of cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.
  • Metabolic Stability : Research into the metabolic stability of the compound indicates promising results for maintaining efficacy in biological systems.

Q & A

Basic: What are the recommended synthetic pathways for Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the imine intermediate via condensation of methyl 3-formylbenzoate with methoxyamine under anhydrous conditions (e.g., in methanol or ethanol at 50–60°C for 6–12 hours).
  • Step 2 : Acidification with hydrochloric acid (HCl) to precipitate the hydrochloride salt.
  • Purification : Recrystallization from methanol/ether or isoamyl alcohol/ether mixtures to achieve high purity (>95%) .
    Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Ensure anhydrous conditions to avoid hydrolysis of the imine group.

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Characteristic signals for the methoxy group (δ 3.3–3.5 ppm), aromatic protons (δ 7.4–8.1 ppm), and imine protons (δ 8.5–9.0 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and imino-methoxy carbon (δ ~60 ppm).
  • IR Spectroscopy : Stretch frequencies for C=O (ester, ~1720 cm⁻¹) and C=N (imine, ~1640 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (C₁₀H₁₂ClNO₃, calculated 229.07 g/mol) .

Advanced: How to resolve discrepancies in purity analysis using HPLC?

  • Column Selection : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid (TFA).
  • Detection : UV at 254 nm.
  • Troubleshooting :
    • Peak Tailing : Adjust pH of the mobile phase (pH 2.5–3.0) to improve ionization.
    • Co-elution of Impurities : Gradient elution (e.g., 50–80% acetonitrile over 20 minutes) to separate degradation products like hydrolyzed esters or oxidized imines .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies :
    • Temperature/Humidity : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products.
  • Key Findings : Hydrochloride salts generally exhibit greater hygroscopicity; use desiccants (silica gel) for long-term storage .

Advanced: How to evaluate potential biological activity in vitro?

  • Enzyme Inhibition Assays :
    • Target Enzymes : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method.
    • Protocol : Incubate compound (1–100 µM) with enzyme and substrate (acetylthiocholine) in phosphate buffer (pH 8.0). Measure absorbance at 412 nm to quantify activity.
  • Cell-Based Assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and neuroprotective effects under oxidative stress .

Basic: What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of hydrochloride dust.
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
    Note : While the compound’s hazards are not formally classified (GHS), assume acute toxicity based on structural analogs .

Advanced: How to profile impurities using LC-MS/MS?

  • Method :
    • Ionization : Electrospray ionization (ESI) in positive mode.
    • Fragmentation : Monitor m/z for parent ion (229.07) and common impurities (e.g., de-esterified product at m/z 183.02).
  • Quantification : Use external calibration curves with reference standards for accuracy .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

  • Software : SwissADME or pkCSM.
  • Key Parameters :
    • LogP : Predicted ~1.5 (moderate lipophilicity).
    • Blood-Brain Barrier (BBB) Permeability : Likely low due to hydrochloride salt’s polarity.
  • Validation : Compare with experimental data from Caco-2 cell permeability assays .

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